Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine
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Overview
Description
Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine, also known as (S)-3-(3,4-Bis(trifluoromethyl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid, is a synthetic amino acid derivative. This compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties. The compound is used in various fields, including peptide synthesis and medicinal chemistry, due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 3,4-bis(trifluoromethyl)phenyl group. The reaction conditions often involve the use of palladium-catalyzed C-H activation methodologies. Jin-Quan Yu and coworkers developed a Pd-mediated C-C bond formation method that can be used in tandem with 2-Methylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C-H activation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a ligand in C-H activation reactions.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. The compound can act as a ligand in catalytic reactions, facilitating the formation of new chemical bonds through C-H activation .
Comparison with Similar Compounds
Similar Compounds
- Boc-2-methoxy-L-phenylalanine
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
Uniqueness
Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and other scientific research fields.
Properties
Molecular Formula |
C16H17F6NO4 |
---|---|
Molecular Weight |
401.30 g/mol |
IUPAC Name |
(2S)-3-[3,4-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H17F6NO4/c1-14(2,3)27-13(26)23-11(12(24)25)7-8-4-5-9(15(17,18)19)10(6-8)16(20,21)22/h4-6,11H,7H2,1-3H3,(H,23,26)(H,24,25)/t11-/m0/s1 |
InChI Key |
LLRXWQAYIGATCH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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